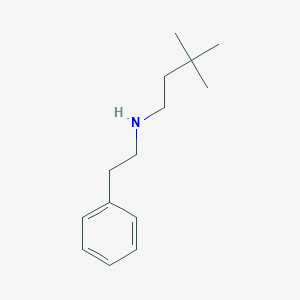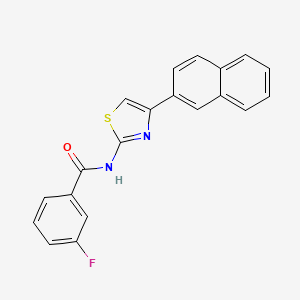![molecular formula C21H18N4O2S B2403117 N-(4-Hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamid CAS No. 850721-97-0](/img/structure/B2403117.png)
N-(4-Hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. This structure is found in various pharmaceuticals and biologically active compounds . The compound also has a phenyl group attached, which is a common motif in medicinal chemistry due to its ability to interact with various biological targets.
Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo various reactions. For example, the pyrazolo[1,5-a]pyrimidine core can participate in nucleophilic substitution reactions, and the phenyl group can undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Pflanzliche chemische Abwehr
N-(4-Hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamid: spielt eine entscheidende Rolle in der pflanzlichen chemischen Abwehr. Hier ist wie:
Hintergrund: In wildem Tabak (Nicotiana attenuata) werden zwei Cytochrom-P450-Enzyme, die an der Diterpenbiosynthese beteiligt sind, ausgeschaltet. Diese Stilllegung führt aufgrund der Hemmung der Sphingolipidbiosynthese durch unkontrollierte hydroxylierte Diterpen-Derivate zu schweren Autotoxizitätssymptomen .
Mechanismus: Die Verbindung erreicht ihre Abwehrfunktion, indem sie die Sphingolipidbiosynthese von Pflanzenfressern durch postdigestive Rückgrat-Hydroxylierungsprodukte hemmt. Im Wesentlichen stört es die Synthese essentieller Lipide bei Pflanzenfressern und macht sie weniger in der Lage, sich von der Pflanze zu ernähren .
Bedeutung: Das Verständnis dieser Interaktion wirft ein Licht darauf, wie Pflanzen das Problem der „toxischen Abfalldeponie“ lösen – die Verwendung potenter chemischer Abwehrmechanismen, ohne sich selbst zu schädigen .
Potenzieller Urin-Biomarker
Eine weitere faszinierende Anwendung beinhaltet sein Potenzial als Urin-Biomarker:
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-11-20(28-13-19(27)24-16-7-9-17(26)10-8-16)25-21(23-14)18(12-22-25)15-5-3-2-4-6-15/h2-12,26H,13H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHOVJFBKGDGPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2403038.png)





![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)
![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)

![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)
![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)
![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)
